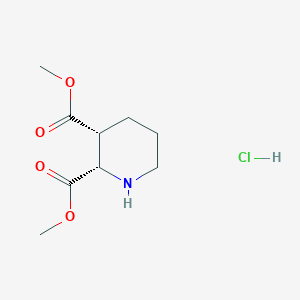

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride

Descripción

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate hydrochloride is a chiral piperidine derivative functionalized with two methyl ester groups at positions 2 and 3 and a hydrochloride counterion. Piperidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic natural alkaloids. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties .

Propiedades

IUPAC Name |

dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTKISONLYCSND-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride typically involves the use of boron-mediated asymmetric aldol reactions. One common method includes the reaction of carboxylic esters with dicyclohexylboron triflate in the presence of triethylamine and dichloromethane at low temperatures (around -78°C). The reaction mixture is then quenched with a pH 7 buffer solution and further processed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in methanol.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine or chlorine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride

- Structure : Piperidine ring with ester groups at positions 2 and 6 (cis configuration).

- Stereochemistry : (2R,6S) stereoisomer.

- Key Differences: The spatial arrangement of ester groups (2,6 vs. Lower conformational flexibility due to the larger distance between ester groups. Limited data on biological activity compared to 2,3-substituted analogs .

Methyl Piperidine-2-Carboxylate Hydrochloride

- Structure : Single methyl ester at position 2 of the piperidine ring.

- Key Differences :

Pyrrolidine and Heterocyclic Analogs

Dimethyl 5-Oxopyrrolidine-2,3-Dicarboxylate

- Structure : Pyrrolidine (5-membered ring) with a ketone group at position 5 and ester groups at 2 and 3.

- Stereochemistry : Racemic (2R,3R/2S,3S) mixture.

- Key Differences: Smaller ring size increases ring strain but enhances electrophilicity at the ketone position.

Dimethyl 4-Aminothiophene-2,3-Dicarboxylate Hydrochloride

- Structure: Thiophene ring with amino and ester groups.

- Key Differences: Aromatic thiophene core introduces π-π stacking capabilities absent in saturated piperidines. The amino group at position 4 enables nucleophilic reactions, expanding synthetic utility .

Spiro and Complex Derivatives

Spirocyclopenta-Pyrrolidine Dicarboxylate (Compound 115d)

- Structure : Spirocyclic system combining cyclopentane and pyrrolidine rings.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | LogP (Predicted) |

|---|---|---|---|

| Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate HCl | ~265.7 | High | 0.8 |

| cis-Dimethyl piperidine-2,6-dicarboxylate HCl | ~265.7 | Moderate | 1.2 |

| Dimethyl 5-oxopyrrolidine-2,3-dicarboxylate | ~215.2 | Low | -0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.